10beta-Peroxy 4-Tibolone
Overview
Description
10beta-Peroxy 4-Tibolone is a synthetic steroid compound known for its unique chemical structure and potential applications in various fields. It is a derivative of tibolone, a synthetic steroid with estrogenic, androgenic, and progestogenic properties. The addition of a peroxy group at the 10beta position distinguishes it from its parent compound, tibolone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10beta-Peroxy 4-Tibolone typically involves the introduction of a peroxy group to the tibolone molecule. This can be achieved through various oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the peroxy group at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 10beta-Peroxy 4-Tibolone undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in further oxidation reactions, leading to the formation of different oxidized products.
Reduction: The peroxy group can be reduced to form the corresponding hydroxy compound.
Substitution: The compound can undergo substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, organic peroxides, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield hydroxy derivatives.
Scientific Research Applications
10beta-Peroxy 4-Tibolone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of conditions related to hormone regulation.
Industry: Utilized in the synthesis of other steroid compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 10beta-Peroxy 4-Tibolone involves its interaction with various molecular targets and pathways. The peroxy group can participate in redox reactions, influencing the compound’s biological activity. The compound’s effects are mediated through its metabolites, which can interact with estrogen, androgen, and progestogen receptors, leading to various physiological responses.
Comparison with Similar Compounds
Tibolone: The parent compound, known for its estrogenic, androgenic, and progestogenic properties.
Norethynodrel: A synthetic steroid with similar hormonal activities.
Norethisterone: Another synthetic steroid with comparable properties.
Uniqueness: 10beta-Peroxy 4-Tibolone is unique due to the presence of the peroxy group at the 10beta position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,25-24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3/t13-,16+,17+,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURMXFRHKGLDHX-GWXLLEQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)OO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142147 | |
Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105186-34-3 | |
Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105186-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19-Norpregn-4-en-20-yn-3-one, 19-hydroperoxy-17-hydroxy-7-methyl-, (7α,17α)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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